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molecular formula C6H7N3O B074858 3-Pyridylamidoxime CAS No. 1594-58-7

3-Pyridylamidoxime

Cat. No. B074858
M. Wt: 137.14 g/mol
InChI Key: AQBMQGDKWIPBRF-UHFFFAOYSA-N
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Patent
US08486979B2

Procedure details

The titled compound was prepared according to the procedure of Method C using N′-hydroxynicotinimidamide (Aldrich) and pyridazine-4-carboxylic acid (Aldrich). 1H NMR (300 MHz, CD3OD) δ 7.67 (ddd, J=8.1, 5.0, 0.8 Hz, 1 H), 8.45 (dd, J=5.4, 2.4 Hz, 1 H), 8.60 (dt, J=8.1, 1.9 Hz, 1 H), 8.78 (dd, J=5.1, 1.7 Hz, 1 H), 9.34 (dd, J=2.2, 0.8 Hz, 1 H), 9.55 (dd, J=5.4, 1.4 Hz, 1 H), 9.94 (dd, J=2.2, 1.2 Hz, 1 H) ppm; MS (DCI/NH3) m/z=226 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][N:2]=[C:3]([NH2:10])[C:4]1[CH:9]=[CH:8][CH:7]=[N:6][CH:5]=1.[N:11]1[CH:16]=[CH:15][C:14]([C:17](O)=O)=[CH:13][N:12]=1.N>>[N:11]1[CH:16]=[CH:15][C:14]([C:17]2[O:1][N:2]=[C:3]([C:4]3[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=3)[N:10]=2)=[CH:13][N:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=C(C1=CN=CC=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=NC=C(C=C1)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=NC=C(C=C1)C1=NC(=NO1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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